2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a fluorophenyl-oxadiazolyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the oxadiazole ring as a key step. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide. These reactions typically result in the formation of carboxylic acids or ketones.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds include other phenoxy and oxadiazole derivatives, such as:
- 2-(2,5-dimethylphenoxy)-2-methylpropanoic acid
- 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of 2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide lies in its combination of the dimethylphenoxy and fluorophenyl-oxadiazolyl moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18FN3O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C19H18FN3O3/c1-11-5-4-6-16(12(11)2)25-13(3)17(24)21-19-22-18(26-23-19)14-7-9-15(20)10-8-14/h4-10,13H,1-3H3,(H,21,23,24) |
InChI Key |
HJLBFLLBXDTQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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